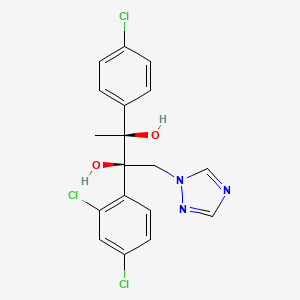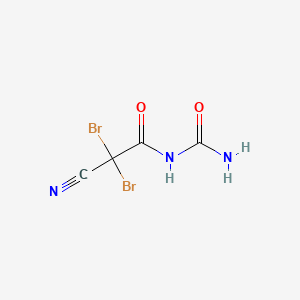
2,2-Dibromo-N-carbamoyl-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-N-carbamoyl-2-cyanoacetamide: is a chemical compound known for its broad-spectrum biocidal properties. It is commonly used in various industrial applications, particularly in water treatment and as a preservative. The compound is characterized by its ability to penetrate microbial cell membranes, leading to the disruption of essential cellular processes and ultimately causing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide can be synthesized by reacting sodium bromide with cyanoacetamide. The reaction typically involves the following steps:
- Dissolution of sodium bromide in water.
- Addition of cyanoacetamide to the solution.
- The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Various brominated and non-brominated oxidation products.
Reduction: Less brominated derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,2-Dibromo-N-carbamoyl-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a biocide in chemical processes.
Biology: Employed in studies involving microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential antimicrobial properties and its use in disinfectants.
Mechanism of Action
The compound exerts its biocidal effects by penetrating microbial cell membranes and disrupting essential cellular processes. It targets specific protein groups within the cells, leading to the inhibition of normal oxidative-reductive reactions. This disruption ultimately causes cell death. The compound can also selectively brominate or oxidize certain metabolic enzymes within microorganisms, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
- 2,2-Dibromo-2-cyanoacetamide
- 2,2-Dibromo-3-nitrilopropionamide
- 2,2-Dibromo-2-cyanoacetamide
Comparison: 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide is unique due to its specific structure, which allows it to effectively penetrate microbial cell membranes and disrupt cellular processes. Compared to similar compounds, it exhibits a broader spectrum of biocidal activity and is more effective in various industrial applications .
Properties
CAS No. |
93803-48-6 |
|---|---|
Molecular Formula |
C4H3Br2N3O2 |
Molecular Weight |
284.89 g/mol |
IUPAC Name |
2,2-dibromo-N-carbamoyl-2-cyanoacetamide |
InChI |
InChI=1S/C4H3Br2N3O2/c5-4(6,1-7)2(10)9-3(8)11/h(H3,8,9,10,11) |
InChI Key |
KKOZXXAVHCADOY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(=O)NC(=O)N)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


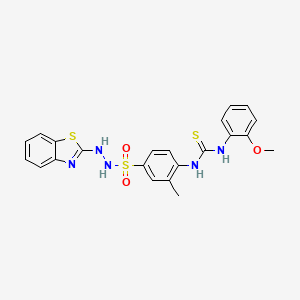

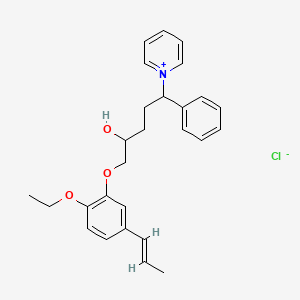
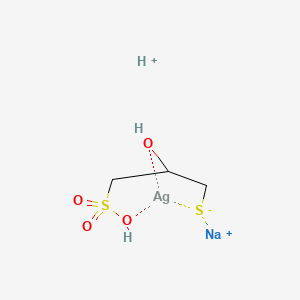
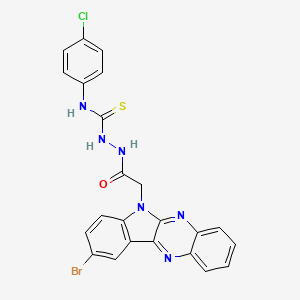
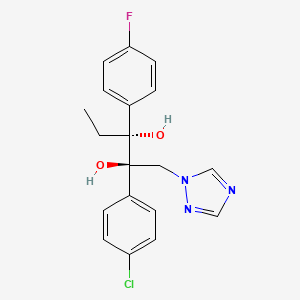
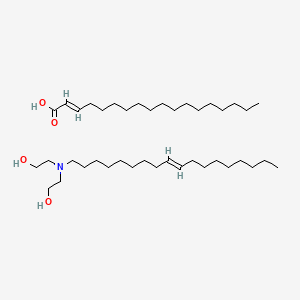
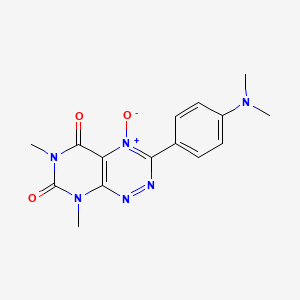

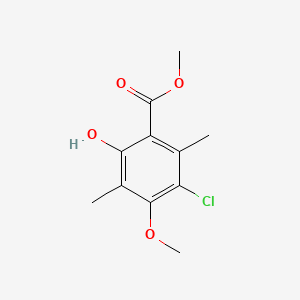
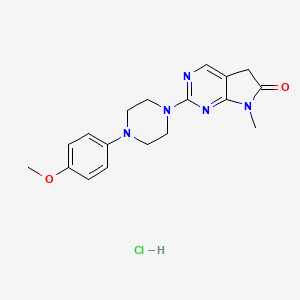
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
